(2S)-2-(dimethylazaniumyl)-2-phenylacetate
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Overview
Description
(2S)-2-(dimethylazaniumyl)-2-phenylacetate is an organic compound characterized by the presence of a dimethylammonium group and a phenylacetate moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(dimethylazaniumyl)-2-phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dimethylammonium salt.
Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automation: Automated systems to control temperature, pH, and reaction time precisely.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(dimethylazaniumyl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylammonium group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include amides, primary amines, alcohols, and substituted phenylacetates, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-(dimethylazaniumyl)-2-phenylacetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylazaniumyl)-2-phenylacetate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(2R)-2-(dimethylazaniumyl)-2-phenylacetate: The enantiomer of the compound with different stereochemical properties.
Phenylacetic acid: The parent compound without the dimethylammonium group.
Dimethylammonium acetate: A simpler analog lacking the phenyl group.
Uniqueness: (2S)-2-(dimethylazaniumyl)-2-phenylacetate is unique due to its specific stereochemistry and the presence of both a dimethylammonium group and a phenylacetate moiety, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-(dimethylazaniumyl)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBRLOZPSSKKO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(C1=CC=CC=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+](C)[C@@H](C1=CC=CC=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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